molecular formula C10H21N B13308792 4-Butyl-3-methylpiperidine

4-Butyl-3-methylpiperidine

Katalognummer: B13308792
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: WGTSOQCKCCHZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-3-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-3-methylpiperidine typically involves the alkylation of 3-methylpiperidine with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in 3-methylpiperidine attacks the butyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butyl-3-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the piperidine ring .

Wirkmechanismus

The mechanism of action of 4-Butyl-3-methylpiperidine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be as effective .

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

4-butyl-3-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-5-10-6-7-11-8-9(10)2/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

WGTSOQCKCCHZHR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CCNCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.